Octadecanamide, N-(2-hydroxyethyl)-N-methyl-
Overview
Description
Octadecanamide, N-(2-hydroxyethyl)-N-methyl-, also known as N-(2-hydroxyethyl)-N-methylstearamide, is an organic compound with the molecular formula C20H41NO2. It is a derivative of stearic acid, a long-chain fatty acid, and is characterized by the presence of a hydroxyethyl group and a methyl group attached to the amide nitrogen. This compound is commonly used in various industrial applications due to its surfactant and emulsifying properties .
Mechanism of Action
Target of Action
This compound is a type of organic compound, often used in softeners, antistatic agents, and oil-proofing agents . .
Result of Action
Given its use in softeners, antistatic agents, and oil-proofing agents, it may interact with certain materials to alter their physical properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- typically involves the reaction of stearic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction can be represented as follows:
Stearic Acid+N-Methyl Ethanolamine→Octadecanamide, N-(2-hydroxyethyl)-N-methyl-+Water
The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Octadecanamide, N-(2-hydroxyethyl)-N-methyl- is carried out in large-scale reactors. The process involves the continuous feeding of stearic acid and N-methyl ethanolamine into the reactor, where they undergo the amide formation reaction. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Octadecanamide, N-(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for studying amide bond formation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its emulsifying properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)stearamide: Similar structure but lacks the methyl group on the amide nitrogen.
Stearamide MEA: Contains a monoethanolamine group instead of the N-methyl ethanolamine group.
Stearic acid monoethanolamide: Similar structure but with a different amide substituent.
Uniqueness
Octadecanamide, N-(2-hydroxyethyl)-N-methyl- is unique due to the presence of both a hydroxyethyl group and a methyl group on the amide nitrogen. This unique structure imparts distinct surfactant and emulsifying properties, making it particularly useful in various industrial applications .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyloctadecanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h23H,3-20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFPCDKBJJVSSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454052 | |
Record name | Octadecanamide, N-(2-hydroxyethyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35699-24-2 | |
Record name | N-Hydroxyethyl-N-methylstearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035699242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanamide, N-(2-hydroxyethyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)-N-methyloctadecanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-HYDROXYETHYL-N-METHYLSTEARAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBY9WWY63S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.